molecular formula C21H23NO2 B12552431 Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone CAS No. 189109-49-7

Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone

Cat. No.: B12552431
CAS No.: 189109-49-7
M. Wt: 321.4 g/mol
InChI Key: JQWANZPBIZUNRK-PMACEKPBSA-N
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Description

Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone: is a complex organic compound that features a piperidine ring, an oxirane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Oxirane Ring: The oxirane ring can be synthesized through the reaction of a suitable alkene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions.

    Attachment to the Piperidine Ring: The oxirane intermediate is then reacted with a piperidine derivative. This step often requires the use of a base, such as sodium hydride, to facilitate the nucleophilic attack on the oxirane ring.

    Final Coupling with the Phenyl Group: The final step involves coupling the piperidine-oxirane intermediate with a phenyl group. This can be achieved through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone can be compared with other similar compounds, such as:

    Phenyl(4-{[(2R,3R)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone: This isomer differs in the stereochemistry of the oxirane ring, which can significantly affect its reactivity and biological activity.

    Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}pyrrolidin-1-yl)methanone: This compound features a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.

    Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}morpholin-1-yl)methanone: The presence of a morpholine ring introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and development.

Properties

CAS No.

189109-49-7

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

phenyl-[4-[[(2S,3S)-3-phenyloxiran-2-yl]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H23NO2/c23-21(18-9-5-2-6-10-18)22-13-11-16(12-14-22)15-19-20(24-19)17-7-3-1-4-8-17/h1-10,16,19-20H,11-15H2/t19-,20-/m0/s1

InChI Key

JQWANZPBIZUNRK-PMACEKPBSA-N

Isomeric SMILES

C1CN(CCC1C[C@H]2[C@@H](O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CC2C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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